![molecular formula C17H16N4O B2656282 N-{2-[4-(吡啶-3-基)-1H-吡唑-1-基]乙基}苯甲酰胺 CAS No. 2097856-91-0](/img/structure/B2656282.png)

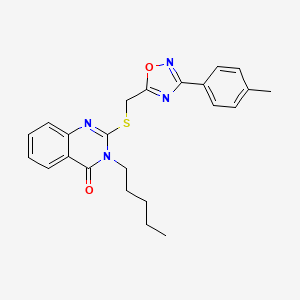

N-{2-[4-(吡啶-3-基)-1H-吡唑-1-基]乙基}苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide” is a complex organic compound. It is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one CH group replaced by a nitrogen atom .

Synthesis Analysis

The synthesis of such compounds often involves the use of catalysts. For instance, a study reported the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles .Molecular Structure Analysis

The molecular structure of “N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide” can be determined using various spectroscopic techniques such as Fourier Transform Infrared Spectroscopy (FT-IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry .Chemical Reactions Analysis

The chemical reactions involving “N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide” are complex and can involve multiple steps. The exact reactions would depend on the specific conditions and reagents used .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide” can be determined using various analytical techniques. For instance, the Infrared (IR) spectrum of the compound can provide information about the functional groups present .科学研究应用

抗增殖活性

N-{2-[4-(吡啶-3-基)-1H-吡唑-1-基]乙基}苯甲酰胺及其衍生物已被研究其抗增殖活性。例如,密切相关的化合物 5-(4-取代苯甲酰氨基)-1-苯基-1H-吡唑-4-羧酸乙酯对人肺癌细胞表现出有希望的抗增殖活性。这些化合物可以通过激活 p53 诱导内在凋亡途径,并且可以激活 TRAIL 诱导的死亡途径。这种活性是通过促进 DR4 和 DR5 死亡受体、下调 c-FLIPL 和 caspase-8 激活来实现的 (Raffa 等,2019)。

合成和机理研究

该化合物及其相关的苯甲酰胺衍生物一直是合成化学中感兴趣的主题。例如,已经探索了类似化合物的合成和表征,例如 4-苯甲酰-1,5-二苯基-1H-吡唑-3-羧酸和酸氯化物,以及它们与各种胺的反应。这些研究提供了对反应机理和新化合物形成的见解,有助于新型治疗剂的开发 (Yıldırım 等,2005)。

分子杂交和药物化学

该化合物的衍生物已用于分子杂交中,以设计用于治疗应用的新型抑制剂。例如,通过分子杂交设计的乙基-4-(4-((取代苄基)氨基)哌啶-1-基)-2-(苯基/吡啶基)噻唑-5-羧酸乙酯已经过评估其抗结核活性。这证明了该化合物在药物化学中用于开发新型药理剂的潜在用途 (Jeankumar 等,2013)。

抗病毒活性

一些 N-{2-[4-(吡啶-3-基)-1H-吡唑-1-基]乙基}苯甲酰胺的衍生物已被研究其抗病毒活性。例如,基于苯甲酰胺的 5-氨基吡唑及其稠合杂环表现出显着的抗禽流感病毒活性。这些发现为在病毒感染治疗中使用这些化合物开辟了可能性 (Hebishy 等,2020)。

激酶抑制

该化合物的衍生物已被提议作为激酶抑制剂。例如,4-(吡啶-3-基)-1H-吡唑-1-基-苯基-3-苯甲酰胺衍生物已被合成并评估为 BCR-ABL 酪氨酸激酶抑制剂。这些化合物在治疗慢性粒细胞白血病方面显示出潜力 (Hu 等,2015)。

未来方向

The future directions for research on “N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide” could include further exploration of its potential biological activities, such as its anti-tubercular activity . Additionally, more research could be done to optimize its synthesis and understand its mechanism of action.

属性

IUPAC Name |

N-[2-(4-pyridin-3-ylpyrazol-1-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O/c22-17(14-5-2-1-3-6-14)19-9-10-21-13-16(12-20-21)15-7-4-8-18-11-15/h1-8,11-13H,9-10H2,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBLRMTCOCZZQTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCCN2C=C(C=N2)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(S)-2-[[(1R,2R)-2-[[[3,5-Bis(tert-butyl)-2-hydroxyphenyl]methylene]amino]cyclohexyl]thioureido]-N-benzyl-N,3,3-trimethylbutanamide](/img/structure/B2656200.png)

![1-[(Tert-butoxy)carbonyl]-4-[(4-nitrophenyl)amino]piperidine-4-carboxylic acid](/img/structure/B2656204.png)

![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2656208.png)

![4-Bromo-1-[4-(difluoromethyl)phenyl]pyrazole](/img/structure/B2656209.png)

![N-[(2-Bromophenyl)-phenylmethyl]-6-cyano-N-methylpyridine-3-sulfonamide](/img/structure/B2656211.png)

![2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-isopropylphenyl)acetamide](/img/structure/B2656213.png)

![N-(2-ethoxyphenyl)-4-fluoro-3-[(4-methylphenyl)methylsulfamoyl]benzamide](/img/structure/B2656215.png)

![N-[(3-ethoxy-4-methoxyphenyl)-[(4-methoxybenzoyl)amino]methyl]-4-methoxybenzamide](/img/structure/B2656219.png)

![N1-(2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)-N2,N2-diethylethane-1,2-diamine hydrochloride](/img/structure/B2656222.png)